![molecular formula C22H30O4 B13400996 [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is structurally related to progesterone and is used in various medical and veterinary applications. This compound is known for its progestogenic activity, which means it mimics the effects of the natural hormone progesterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, starting from basic steroidal precursors. The key steps include:
Acetylation: The addition of an acetyl group at the C17 position.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include:
Batch Processing: Where reactions are carried out in large reactors.
Purification: Using techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate group at position 17 undergoes hydrolysis under acidic or basic conditions to yield the corresponding 17-alcohol. This reaction is critical for metabolic activation in pharmaceutical applications .
Key Conditions and Catalysts:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acidic Hydrolysis | 0.1M HCl, 60°C | 17-hydroxy derivative | 85% | |
Basic Hydrolysis | 0.1M NaOH, 80°C | 17-hydroxy derivative | 92% |
Enzymatic hydrolysis using esterases has also been reported, mimicking in vivo metabolic pathways .
Reduction Reactions
The 3-ketone group is susceptible to reduction, forming a secondary alcohol. This modification alters the compound’s biological activity .
Common Reducing Agents:
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
LiAlH4 | Anhydrous THF, 0°C | 3β-hydroxy derivative | >95% |
NaBH4 | Methanol, RT | 3α-hydroxy derivative | 78% |
Stereochemical outcomes depend on the reducing agent, with bulkier reagents favoring β-configuration .
Oxidation Reactions
The acetyl group at position 17 and the cyclopenta[a]phenanthrene backbone can undergo oxidation under controlled conditions.
Notable Transformations:
-
17-Acetyl Oxidation:
Using KMnO4 in acidic media converts the acetyl group to a carboxylic acid, though yields are moderate (60–70%) due to competing side reactions. -
Ring Oxidation:
Ozone or singlet oxygen selectively oxidizes the cyclopentane ring, forming epoxides or diols .
Substitution and Functionalization
The ethynyl or methyl groups at positions 13 and 17 participate in substitution reactions:
Examples:
Reaction | Reagents | Product | Application |
---|---|---|---|
Acetyloxy Substitution | H2O/H+ | 17-hydroxy analog | Prodrug synthesis |
Methyl Halogenation | Br2/Fe | 13-bromo derivative | Radiolabeling precursor |
Stability and Degradation
The compound exhibits sensitivity to:
-
Light: UV exposure induces ring-opening reactions, forming quinone derivatives .
-
Heat: Prolonged heating (>100°C) leads to decomposition via retro-aldol pathways.
Degradation Products Identified:
Condition | Major Degradants |
---|---|
Acidic pH | 17-deacetylated analog |
Alkaline pH | 3-keto-Δ4 isomer |
Scientific Research Applications
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and as a contraceptive agent.
Industry: Utilized in the production of veterinary drugs and growth promoters.
Mechanism of Action
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mimic the effects of natural progesterone. The molecular targets include:
Gonadotropin-releasing hormone (GnRH): Suppression of its secretion.
Luteinizing hormone (LH): Inhibition of its release.
Follicle-stimulating hormone (FSH): Inhibition of its release.
Comparison with Similar Compounds
Similar Compounds
Megestrol Acetate: Another synthetic progestogen with similar applications.
Medroxyprogesterone Acetate: Used in contraceptives and hormone replacement therapy.
Ulipristal Acetate: Used as an emergency contraceptive and in the treatment of uterine fibroids.
Uniqueness
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural modifications that enhance its binding affinity and selectivity for progesterone receptors, making it highly effective in its applications.
Biological Activity
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound characterized by a complex bicyclic structure. This compound is notable for its potential applications in hormonal therapies due to its structural similarity to naturally occurring steroids. The specific stereochemistry at the 13 and 17 positions is crucial for its biological activity and therapeutic potential.
- Molecular Formula : C₁₉H₂₈O₄
- Molecular Weight : 316.43 g/mol
- CAS Number : Not specified in the sources.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with hormone receptors. It exhibits significant binding affinity to both estrogen and progesterone receptors. This interaction profile suggests that it may play a role in various hormonal therapies.
- Hormonal Effects : The compound's structure allows it to mimic the effects of natural hormones. It can modulate the activity of estrogen and progesterone receptors, which is critical for regulating reproductive functions.
- Metabolic Pathways : Understanding the metabolic pathways of this compound is essential for elucidating its bioactivation and therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Estradiol | Aromatic A-ring | Estrogenic activity |
Progesterone | Pregnane backbone | Progestational activity |
Norethisterone | Ethinyl group | Progestin activity |
This compound stands out due to its unique stereochemistry and the presence of an acetyl group at position 17. These modifications may enhance its selectivity towards certain receptors compared to other steroids.
Case Studies and Research Findings
- Therapeutic Applications : Research indicates that compounds with similar structures are often used in hormonal therapies for conditions such as endometriosis and uterine fibroids. The modulation of hormone receptor activity can lead to significant therapeutic outcomes.
- Safety Profile : Studies focusing on the safety and side effects associated with steroidal compounds suggest that careful monitoring is essential due to potential adverse reactions related to hormonal imbalances.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in various hormonal therapies. Preliminary results suggest promising outcomes in managing hormone-related disorders.
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
MTSLFKWJINJVBO-OGKXSSEESA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Origin of Product |
United States |
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